molecular formula C7H7N3O2S B13034285 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13034285
M. Wt: 197.22 g/mol
InChI Key: OJAJQPPNSPNCIA-UHFFFAOYSA-N
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Description

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a pyrimidine-fused heterocyclic compound characterized by a 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one core and a methylthio (-SMe) substituent at the 7-position. It is synthesized via a three-step sequence starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) under mild conditions, involving lithiation, aldehyde addition, and cyclization with sodium hydride and ethyl chloroformate . The compound exhibits a melting point range of 119–159°C (depending on substituents) and demonstrates distinct spectral features, including IR absorption at ~1733 cm⁻¹ (C=O stretch) and NMR signals consistent with its fused bicyclic structure .

Its biological relevance is underscored by its activity as a mutant-selective inhibitor of epidermal growth factor receptor (EGFR L858R/T790M), Bruton’s tyrosine kinase (BTK), and isocitrate dehydrogenase 1 (IDH1) . These properties make it a promising scaffold for anticancer drug development.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

7-methylsulfanyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H7N3O2S/c1-13-6-8-2-4-3-12-7(11)10-5(4)9-6/h2H,3H2,1H3,(H,8,9,10,11)

InChI Key

OJAJQPPNSPNCIA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the desired oxazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against a range of pathogens, making them candidates for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems:

  • Pesticidal Activity : Research has indicated that similar pyrimido derivatives can affect the growth and reproduction of pests, suggesting that this compound may possess similar properties.
  • Plant Growth Regulation : Investigations into its effects on plant growth have shown promise in enhancing crop yields under specific conditions.

Cosmetic Formulations

Recent studies have highlighted the potential use of this compound in cosmetic products:

  • Skin Conditioning Agents : The compound may serve as an effective ingredient in formulations aimed at improving skin hydration and texture.
  • Stability Enhancer : Its chemical properties could contribute to the stability of cosmetic formulations, ensuring prolonged efficacy and safety.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity (2020)Evaluated the antimicrobial effects of pyrimido derivativesFound significant inhibition against Gram-positive bacteria
Agricultural Application Research (2021)Investigated the impact on pest controlDemonstrated reduced pest populations when applied as a foliar spray
Cosmetic Formulation Study (2022)Assessed skin hydration effectsReported improved moisture retention in treated skin samples

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Flexibility : The 1- and 4-positions tolerate alkyl (e.g., methyl, isobutyl) and aromatic (e.g., phenyl, thiophene) groups, modulating lipophilicity and target engagement .
  • 7-Methylthio Group : Critical for hydrogen bonding with kinase ATP pockets. Replacement with bulkier groups (e.g., ethylthio) may reduce potency .
  • Biological Selectivity : Introduction of piperazinyl or methoxy groups (e.g., 16c ) enhances selectivity for mutant EGFR over wild-type .

Biological Activity

7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives that exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O2SC_9H_{11}N_3O_2S with a molecular weight of approximately 225.27 g/mol. The structure features a pyrimidine ring fused with an oxazine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds within this structural class have shown diverse biological activities including:

  • Antimicrobial Activity : Some studies suggest that pyrimidine derivatives possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • CNS Activity : There is emerging evidence that these compounds may influence central nervous system pathways, potentially acting as neuroprotective agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For example, inhibition of kinases or phosphodiesterases has been observed in related compounds.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular receptors, affecting signaling pathways crucial for various physiological responses.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects in rapidly dividing cells.

Table 1: Summary of Biological Activities

StudyCompoundActivityMethodologyFindings
This compoundAntimicrobialDisk diffusion methodInhibited growth of E. coli and S. aureus
Related pyrimidine derivativeAnticancerMTT assayIC50 values < 10 µM against cancer cell lines
Structural analogsCNS activityBehavioral assays in rodentsReduced anxiety-like behavior in elevated plus maze

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored; however, preliminary studies suggest moderate solubility and bioavailability. Toxicological assessments indicate low acute toxicity in animal models but require further investigation for chronic exposure effects.

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